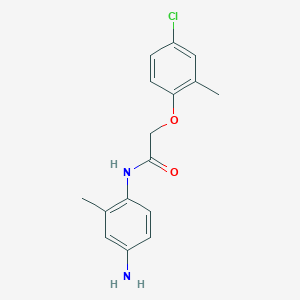
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as 4-amino-2-methylbenzyl chloride (AMBC), is an organic compound with a wide range of applications in the field of chemistry. It is a white powder with a melting point of 182-184°C and a boiling point of 213-214°C. AMBC is used in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals. It is also used in the production of dyes, inks, and photographic materials.
Scientific Research Applications
Bioequivalence and Pharmacokinetics
N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide's derivatives have been used in bioequivalence studies. For instance, 2-methoxyphenyl 1-methyl-5-(p-methylbenzoylpyrrol)-2-acetamidoacetate (a structurally related compound) was investigated for its pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2 beta) in humans. The study aimed to compare the bioequivalence of tablet and capsule formulations, concluding that both forms could be considered bioequivalent (Annunziato & Di Renzo, 1993).
Metabolism and Biomonitoring
This compound's related compounds have been pivotal in studies focusing on metabolism and biomonitoring. For instance, N-acetyl-4-aminophenol (paracetamol), a compound structurally related to this compound, has been extensively studied for its metabolism and the development of analytical methods to monitor its presence in biological matrices (Dierkes et al., 2014), (Modick et al., 2013).
Therapeutic Applications and Mechanisms
Derivatives of this compound have been explored for their therapeutic applications and mechanisms. For instance, CHF3381, related to the compound , is a N-methyl-d-aspartate antagonist and monoamine oxidase-A inhibitor developed for neuropathic pain treatment. The study developed a mechanistic model describing the pharmacokinetics of CHF3381 and its relationship with monoamine oxidase-A activity (Csajka et al., 2005).
Toxicology and Environmental Exposure
Studies have also looked into the toxicological aspects and environmental exposure related to this compound's structurally related compounds. For instance, (4-chloro-2-methylphenoxy) acetic acid (MCPA) intoxication and the role of surfactants in toxic symptoms were investigated to understand better the chemical's impact on human health (Hwang et al., 2015).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQMARNHKUDJTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)



![N-(3-Amino-4-chlorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385021.png)







